Cas no 2023788-32-9 (Integrin modulator 1)

Integrin modulator 1 化学的及び物理的性質
名前と識別子
-
- Integrin modulator 1
- TQR1316
- BDBM50505772
- 2-(4-oxo-1-(o-tolylcarbamoyl)azetidin-2-yl)acetic acid
- Chembl4589062
- G17537
- CS-0138299
- 2023788-32-9
- AKOS040755168
- HY-134130
- 2-[1-[(2-methylphenyl)carbamoyl]-4-oxoazetidin-2-yl]acetic acid
- SCHEMBL26547002
- MS-23692
-
- インチ: 1S/C13H14N2O4/c1-8-4-2-3-5-10(8)14-13(19)15-9(6-11(15)16)7-12(17)18/h2-5,9H,6-7H2,1H3,(H,14,19)(H,17,18)
- InChIKey: NMHXECODTXNHIV-UHFFFAOYSA-N
- SMILES: O=C1CC(CC(=O)O)N1C(NC1C=CC=CC=1C)=O
計算された属性
- 精确分子量: 262.09535693 g/mol
- 同位素质量: 262.09535693 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 396
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 262.26
- トポロジー分子極性表面積: 86.7
- XLogP3: 0.5
Integrin modulator 1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1251817-25mg |
Integrin modulator 1 |
2023788-32-9 | 99% | 25mg |
$1860 | 2024-06-05 | |
eNovation Chemicals LLC | Y1251817-5mg |
Integrin modulator 1 |
2023788-32-9 | 99% | 5mg |
$650 | 2024-06-05 | |
MedChemExpress | HY-134130-25mg |
Integrin modulator 1 |
2023788-32-9 | 99.44% | 25mg |
¥11000 | 2023-08-31 | |
eNovation Chemicals LLC | Y1251817-50mg |
Integrin modulator 1 |
2023788-32-9 | 99% | 50mg |
$2825 | 2024-06-05 | |
ChemScence | CS-0138299-50mg |
Integrin modulator 1 |
2023788-32-9 | 99.43% | 50mg |
$1700.0 | 2022-04-27 | |
MedChemExpress | HY-134130-10mM*1mLinDMSO |
Integrin modulator 1 |
2023788-32-9 | 99.44% | 10mM*1mLinDMSO |
¥3850 | 2023-07-26 | |
MedChemExpress | HY-134130-50mg |
Integrin modulator 1 |
2023788-32-9 | 99.44% | 50mg |
¥17000 | 2023-08-31 | |
MedChemExpress | HY-134130-5mg |
Integrin modulator 1 |
2023788-32-9 | 99.44% | 5mg |
¥3500 | 2024-07-21 | |
1PlusChem | 1P01V7VO-10mg |
Integrin modulator 1 |
2023788-32-9 | 99% | 10mg |
$700.00 | 2023-12-19 | |
1PlusChem | 1P01V7VO-25mg |
Integrin modulator 1 |
2023788-32-9 | 99% | 25mg |
$1295.00 | 2023-12-19 |
Integrin modulator 1 関連文献
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
Integrin modulator 1に関する追加情報
Integrin Modulator 1 (CAS No: 2023788-32-9) - A Breakthrough in Therapeutic Applications
Integrin modulators have emerged as a critical class of compounds in the field of pharmaceutical research, offering novel approaches to treat a variety of diseases by modulating cell adhesion and signaling pathways. One such promising compound, Integrin Modulator 1 (CAS No: 2023788-32-9), has garnered significant attention due to its unique chemical structure and multifaceted biological activities. This introduction delves into the properties, mechanisms of action, and the latest research findings associated with this compound, highlighting its potential in therapeutic applications.
The chemical structure of Integrin Modulator 1 (CAS No: 2023788-32-9) is characterized by its intricate molecular framework, which includes specific functional groups that enable selective binding to integrin receptors. Integrins are transmembrane receptors that play a pivotal role in cell-extracellular matrix interactions, as well as in signal transduction pathways involved in cell migration, proliferation, and differentiation. By modulating integrin activity, this compound can influence various physiological processes, making it a valuable tool in drug development.
In recent years, Integrin Modulator 1 has been extensively studied for its potential in treating inflammatory diseases, cancer, and tissue regeneration. One of the most notable findings is its ability to inhibit the αvβ3 integrin receptor, which is overexpressed in various cancerous tissues. Studies have shown that blocking αvβ3 integrin can lead to reduced tumor growth and metastasis by disrupting the tumor microenvironment and inhibiting angiogenesis. This mechanism has opened up new avenues for developing targeted therapies against cancer.
The compound's efficacy in modulating integrin activity has also been explored in the context of inflammatory disorders such as rheumatoid arthritis and atherosclerosis. Research indicates that Integrin Modulator 1 can reduce inflammation by inhibiting the recruitment of immune cells to sites of inflammation. This effect is achieved through the blockade of integrin-mediated adhesion, thereby preventing the activation of pro-inflammatory signaling pathways. Preliminary clinical trials have shown promising results, with patients experiencing significant reductions in disease symptoms and markers of inflammation.
Beyond its therapeutic potential, Integrin Modulator 1 (CAS No: 2023788-32-9) has also been investigated for its role in tissue engineering and regeneration. Integrins are essential for maintaining tissue integrity and facilitating wound healing. By promoting optimal integrin signaling, this compound can enhance the proliferation and differentiation of stem cells, leading to more effective tissue repair. This application holds particular promise for treating injuries and degenerative diseases where tissue regeneration is crucial.
The synthesis and characterization of Integrin Modulator 1 have been refined through advanced chemical methodologies, ensuring high purity and stability. The compound's solubility profile allows for versatile formulation options, making it suitable for various delivery systems including oral tablets, injectables, and topical applications. These formulation advancements are crucial for enhancing bioavailability and therapeutic efficacy.
Ongoing research continues to uncover new aspects of Integrin Modulator 1's biological activity. Studies are focusing on understanding its interactions with other cellular receptors and pathways, which could expand its therapeutic applications further. Additionally, efforts are being made to develop analogs with improved pharmacokinetic properties and reduced side effects. These studies not only aim to enhance the compound's effectiveness but also to make it a safer option for patients.
The regulatory landscape for integrin modulators is evolving rapidly as more data becomes available on their safety and efficacy. Regulatory agencies are increasingly recognizing the potential of these compounds in treating various diseases. The approval process for new integrin modulators is becoming more streamlined, facilitated by robust preclinical data and well-designed clinical trials. This positive trend bodes well for the future commercialization of compounds like Integrin Modulator 1.
In conclusion, Integrin Modulator 1 (CAS No: 2023788-32-9) represents a significant advancement in therapeutic agents targeting integrin receptors. Its ability to modulate cell adhesion and signaling pathways makes it a versatile compound with applications across multiple disease areas. With ongoing research efforts focused on optimizing its design and delivery systems, this compound is poised to make substantial contributions to modern medicine.
2023788-32-9 (Integrin modulator 1) Related Products
- 2171945-96-1(N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)
- 2228557-70-6(3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine)
- 1805925-15-8(5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)
- 1872134-63-8(2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]-)
- 2137704-81-3(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)
- 2166760-80-9(methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate)
- 878056-23-6(2-(3-{(4-chlorophenyl)carbamoylmethanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 449211-72-7(4-Cyclopropylmethoxy-benzenesulfonyl chloride)
- 260047-13-0(N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)
- 2097995-86-1(2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid)
